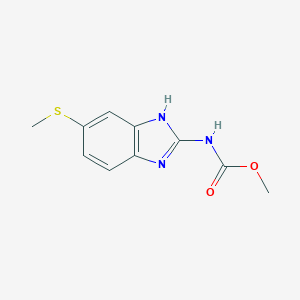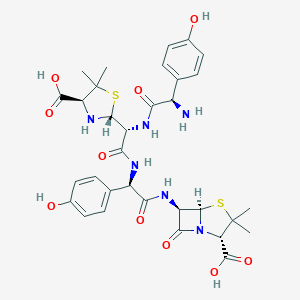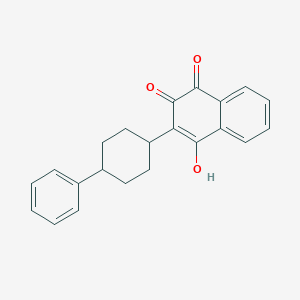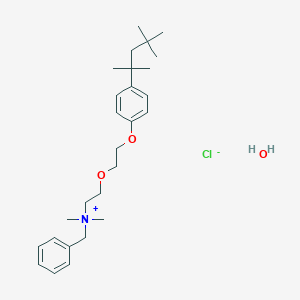
Valérate de dexaméthasone
Vue d'ensemble
Description
Dexamethasone valerate is a 21-hydroxy steroid.
Applications De Recherche Scientifique
Amélioration de la formation osseuse
La dexaméthasone (DEX) est un médicament anti-inflammatoire et immunosuppresseur bien connu, largement utilisé comme agent ostéoinducteur dans le remodelage osseux . L'efficacité de la DEX dépend fortement du dosage et de la durée de l'application . Elle est intégrée dans des systèmes d'administration de médicaments tels que les nanoparticules, les microparticules et les échafaudages, et leurs effets sur la guérison des fractures osseuses en contrôlant la libération à long terme du médicament et en prévenant les effets secondaires systémiques .
Traitement des défauts osseux
Les technologies d'administration de médicaments intégrant la DEX, telles que les micro- et nanoparticules et les échafaudages, sont très prometteuses pour le traitement des défauts osseux . Ces systèmes offrent plusieurs avantages, notamment une stabilité accrue de la DEX, une libération contrôlée avec des niveaux de concentration appropriés, une administration ciblée au site de traitement, une inhibition de la cytotoxicité et une prévention des effets secondaires systémiques de la DEX .
Promotion de l'ostéoinduction
Le rôle de la DEX dans la promotion de l'ostéoinduction a été démontré par son interaction avec les protéines morphogénétiques osseuses (BMP), qui sont des membres de la famille du facteur de croissance transformant bêta (TGF-β) qui jouent un rôle essentiel dans la différenciation des MSC en cellules ostéogéniques .
Inhibition des facteurs inflammatoires
La DEX a été utilisée en clinique en raison de son potentiel à inhiber les facteurs inflammatoires, tels que les cytokines, les chimiokines, les molécules d'adhésion cellulaire (CAM) et la réponse inflammatoire aiguë .
Développement de nanoformulations chargées en DEX
Il existe actuellement un grand intérêt pour le développement de nanoformulations chargées en DEX efficaces qui atténuent les effets indésirables des maladies, inhibant les progrès de la recherche scientifique . Diverses nanoparticules ont été développées pour administrer sélectivement les médicaments sans détruire les cellules ou les organes sains .
Applications des systèmes d'administration chargés en DEX
Parmi les applications les plus intéressantes des systèmes d'administration chargés en DEX, on trouve les liposomes, les polymères, les hydrogels, les nanofibres, la silice, le phosphate de calcium et l'hydroxyapatite<a aria-label="3: " data-citationid="b041a970-f181-9215-ff29-f873d475140b-32" h="ID=SERP,5017.1" href="https://www.scienceopen.com/document?vid=466ca233-e732-456
Mécanisme D'action
Target of Action
Dexamethasone valerate primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland .
Mode of Action
Upon binding to the glucocorticoid receptor, dexamethasone valerate forms a complex that translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene transcription . This interaction results in the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . It also suppresses the normal immune response .
Biochemical Pathways
Dexamethasone valerate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also affects calcium signaling, as it regulates Kv1.3 potassium channels, which control calcium influx .
Pharmacokinetics
Dexamethasone valerate exhibits a bioavailability of 80-90% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The biological half-life of dexamethasone is between 36 to 54 hours, and it is excreted in the urine (65%) . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of dexamethasone valerate’s action include the inhibition of inflammation by suppressing neutrophil migration, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, dexamethasone treatment significantly reduces Kv1.3 activity, calcium influx, and interferon-gamma production in T cells .
Action Environment
The action, efficacy, and stability of dexamethasone valerate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit the CYP3A4 enzyme . Additionally, the physiological state of the patient, such as liver function, can impact the drug’s metabolism and hence its efficacy .
Analyse Biochimique
Biochemical Properties
Dexamethasone valerate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver, primarily by the enzyme CYP3A4, to 6α- and 6β-hydroxydexamethasone . This interaction involves the binding of dexamethasone valerate to the enzyme, leading to its metabolism .
Cellular Effects
Dexamethasone valerate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the immune response, which is why it is used in the treatment of severe allergies and autoimmune disorders .
Molecular Mechanism
The mechanism of action of dexamethasone valerate involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone valerate change over time. It has been observed that the effects of dexamethasone are frequently seen within a day and last for about three days
Dosage Effects in Animal Models
In animal models, the effects of dexamethasone valerate vary with different dosages. For instance, studies in rats have shown that high doses of dexamethasone can lead to significant weight loss and abnormal bone metabolism .
Metabolic Pathways
Dexamethasone valerate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors in the liver, leading to its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on amino acid, pyrimidine, and nitrogen metabolism .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-OMPPIWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022904 | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33755-46-3 | |
| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















